molecular formula C10H19N B14410683 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-47-4

1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14410683
CAS No.: 87390-47-4
M. Wt: 153.26 g/mol
InChI Key: GACUDEJEOBANHT-UHFFFAOYSA-N
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Description

1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a cyclopenta[b]pyrrole ring structure with three methyl groups attached at positions 1, 6, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch pyrrole synthesis is a well-known method that involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method can be adapted to synthesize this compound by selecting suitable starting materials and optimizing the reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes, such as metal-catalyzed cyclization reactions, can enhance the yield and purity of the compound. Additionally, continuous flow synthesis and other modern techniques may be employed to streamline the production process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as 1,5,6-trimethyl-octahydrocyclopenta[b]pyrrole While both compounds share a similar core structure, the position and number of methyl groups differ, leading to variations in their chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

87390-47-4

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-10(2)6-4-8-5-7-11(3)9(8)10/h8-9H,4-7H2,1-3H3

InChI Key

GACUDEJEOBANHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1N(CC2)C)C

Origin of Product

United States

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